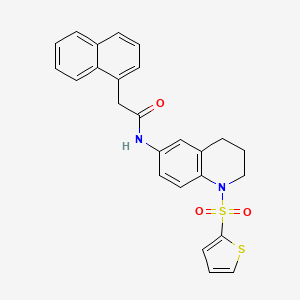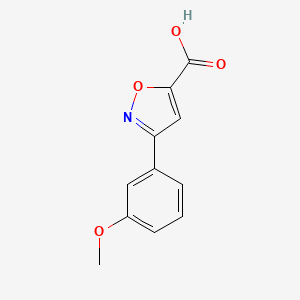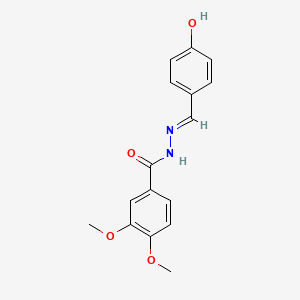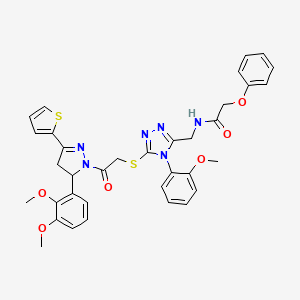
N-(1-benzylpiperidin-4-yl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related sulfonamide compounds involves various strategies, including direct acylation reactions and reactions with different amines and chlorides. For instance, paper describes the synthesis of a sulfonamide compound through the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine. Similarly, paper details the synthesis of a benzamide derivative from ortho-toluylchloride and 2-amino-4-picoline. These methods could potentially be adapted for the synthesis of "N-(1-benzylpiperidin-4-yl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray crystallography and spectroscopic techniques such as FTIR, UV-Vis, and NMR are commonly used to characterize the molecular structure of benzamide and sulfonamide derivatives, as seen in papers , , and . These techniques provide information on the molecular geometry, vibrational frequencies, and internal hydrogen bonding, which are crucial for understanding the stability and reactivity of the compound. The molecular structure of "this compound" could be analyzed using similar methods to determine its conformation and electronic properties.
Chemical Reactions Analysis
The reactivity of benzamide and sulfonamide derivatives is influenced by the nature of their substituents and the presence of reactive functional groups. Paper discusses the reactivity of indole derivatives with arylsulfonamides, which involves redox potential and steric factors. These insights can be applied to predict the chemical reactions that "this compound" might undergo, such as nucleophilic substitutions or addition reactions, depending on its functional groups and electronic structure.
Physical and Chemical Properties Analysis
The physical properties such as melting point and solubility, and chemical properties like acidity or basicity, can be inferred from the studies of similar compounds. For example, paper provides the melting point range for a benzamide derivative, which is an important physical property. The chemical properties of "this compound" could be analyzed by studying its reactivity patterns, pKa values, and solubility in different solvents.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds with structures related to N-(1-benzylpiperidin-4-yl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide have been synthesized and tested for their antimicrobial activity. For instance, a study by Ghorab et al. (2017) focused on the synthesis of derivatives carrying the sulfonamide moiety and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. The compounds showed promising antimicrobial activity, with some displaying higher activity compared to reference drugs (Ghorab, Soliman, Alsaid, & Askar, 2017).
Inhibition of Carbonic Anhydrases
Another application involves the inhibition of carbonic anhydrases (CAs), which are enzymes involved in various physiological and pathological processes. Studies by Ulus et al. (2016, 2013) synthesized acridine-acetazolamide and bis acridine sulfonamide compounds, investigating their effectiveness as inhibitors of human carbonic anhydrase isoforms. These compounds showed inhibitory activity in low micromolar and nanomolar ranges, suggesting potential for therapeutic applications in conditions where CA activity is implicated (Ulus et al., 2016); (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).
Electrophysiological Activity
Research on N-substituted imidazolylbenzamides or benzene-sulfonamides, including studies by Morgan et al. (1990), has explored their cardiac electrophysiological activity. These compounds have been evaluated as selective class III agents, indicating their potential in cardiac arrhythmia treatment (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).
Catalytic Applications
The copper-catalyzed intermolecular amidation and imidation of unactivated alkanes, as reported by Tran et al. (2014), highlight a different application spectrum. These reactions, catalyzed by copper complexes, demonstrate the utility of sulfonamide compounds in synthetic chemistry, offering pathways for functionalizing alkanes (Tran, Li, Driess, & Hartwig, 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3S/c1-28(26,27)22-15-17-7-9-19(10-8-17)21(25)23-20-11-13-24(14-12-20)16-18-5-3-2-4-6-18/h2-6,17,19-20,22H,7-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKSPDTUIQFQEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(CC1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2548936.png)
![7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid](/img/structure/B2548937.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2548938.png)



![3-(4-Bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2548946.png)
![Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2548947.png)


![2-allyl-6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3(2H)-one](/img/structure/B2548952.png)
![2-(4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine](/img/structure/B2548954.png)
![2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2548958.png)
